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molecular formula C9H6ClN3 B1590742 3-Chloro-6-(pyridin-4-yl)pyridazine CAS No. 79472-17-6

3-Chloro-6-(pyridin-4-yl)pyridazine

Cat. No. B1590742
M. Wt: 191.62 g/mol
InChI Key: ZFKNPROCZUOLMY-UHFFFAOYSA-N
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Patent
US07507734B2

Procedure details

75.6 g 6-Pyridin-4-yl-2H-pyridazin-3-one is added in small portions to 234.5 g phosphorus oxychloride and the resulting mixture is stirred for 1 h at 100° C. Diluting into ice cold water, adjusting the pH 7 with aqueous sodium hydroxide and extraction with dichloromethane yielded 54 g 3-Chloro-6-pyridin-4-yl-pyridazine which is used without further purification.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
234.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:8]=[CH:9][C:10](=O)[NH:11][N:12]=2)=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:10]1[N:11]=[N:12][C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
75.6 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=1C=CC(NN1)=O
Name
Quantity
234.5 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred for 1 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Diluting into ice cold water
EXTRACTION
Type
EXTRACTION
Details
with aqueous sodium hydroxide and extraction with dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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